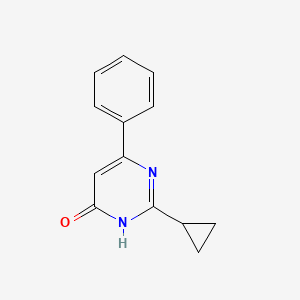

2-Cyclopropyl-6-phenylpyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-12-8-11(9-4-2-1-3-5-9)14-13(15-12)10-6-7-10/h1-5,8,10H,6-7H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUMFJZFOIWNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399293 | |

| Record name | 2-cyclopropyl-6-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651043-20-8 | |

| Record name | 2-cyclopropyl-6-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 6 Phenylpyrimidin 4 Ol and Its Analogues

Retrosynthetic Analysis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis by breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.com The primary disconnection strategy for the pyrimidine (B1678525) ring involves cleaving the C-N bonds, which typically leads back to a 1,3-dicarbonyl compound and an amidine or a related precursor. advancechemjournal.com

For this compound, the most logical retrosynthetic disconnection is across the N1-C2 and N3-C4 bonds, which simplifies the pyrimidine ring into two key synthons: cyclopropanecarboxamidine and a β-ketoester bearing a phenyl group. This approach is illustrated in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Precursor Synthons | Starting Materials |

| This compound | C-N bond cleavage | Cyclopropanecarboxamidine and Ethyl benzoylacetate | Cyclopropanecarbonitrile (B140667) and Ammonia (for amidine synthesis); Ethyl acetate (B1210297) and Benzoyl chloride (for β-ketoester synthesis) |

This retrosynthetic pathway suggests that the target molecule can be constructed through a condensation reaction between an appropriately substituted amidine and a 1,3-dicarbonyl compound. This is a classic and widely employed method for the synthesis of pyrimidine rings. researchgate.netnih.gov

Seminal Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct and historically significant method for the synthesis of this compound involves the condensation of cyclopropanecarboxamidine with a phenyl-substituted 1,3-dicarbonyl compound, such as ethyl benzoylacetate.

While a specific patent for the synthesis of this compound was not identified in the conducted search, numerous patents describe the synthesis of structurally related cyclopropyl-substituted pyrimidine derivatives. google.com These patents often utilize the condensation of a cyclopropyl (B3062369) amidine with a β-ketoester or a similar 1,3-dielectrophilic species. google.com The general procedure typically involves reacting the two components in a suitable solvent, often in the presence of a base or acid catalyst, to facilitate the cyclization and dehydration steps.

A plausible synthetic route, adapted from general procedures for similar compounds, is presented below:

Scheme 2: Plausible Patent-Style Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Cyclopropanecarboxamidine hydrochloride, Ethyl benzoylacetate | Sodium ethoxide, Ethanol, Reflux | This compound |

The successful synthesis of the target compound relies on the availability and reactivity of its key precursors.

Cyclopropanecarboxamidine: This precursor can be synthesized from cyclopropanecarbonitrile via the Pinner reaction or by direct reaction with sodium amide in liquid ammonia. The hydrochloride salt is often used in the subsequent condensation reaction.

Ethyl benzoylacetate: This β-ketoester is commercially available or can be prepared via a Claisen condensation between ethyl acetate and benzoyl chloride.

The condensation reaction is typically carried out in an alcoholic solvent, such as ethanol, with a base catalyst like sodium ethoxide. The base serves to deprotonate the active methylene (B1212753) group of the β-ketoester, initiating the condensation with the amidine. The reaction mixture is usually heated to reflux to drive the reaction to completion.

Development of Novel and Efficient Synthetic Strategies for this compound

Modern organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, these advancements can be applied to improve upon the classical condensation approach.

Multicomponent reactions (MCRs) offer a powerful strategy for the one-pot synthesis of complex molecules like pyrimidines, often with high atom economy and efficiency. mdpi.com A potential MCR for the synthesis of this compound could involve the reaction of benzaldehyde, ethyl cyclopropanecarboxylate, and a nitrogen source like urea (B33335) or guanidine. However, controlling the regioselectivity in such reactions can be challenging.

More controlled chemo- and regioselective methods often involve the use of pre-functionalized precursors. For instance, the use of a cyclopropyl-substituted enaminone could react with a suitable nitrogen-containing nucleophile to afford the desired pyrimidine with high regioselectivity.

The use of modern catalytic systems can significantly enhance the efficiency and selectivity of pyrimidine synthesis. mdpi.com Both metal-based and organocatalysts have been employed in the synthesis of pyrimidine derivatives.

For the synthesis of this compound, a catalytic approach could involve a metal-catalyzed cross-coupling reaction to introduce the phenyl or cyclopropyl group onto a pre-existing pyrimidine core. For example, a Suzuki or Stille coupling of a halogenated pyrimidine with phenylboronic acid or cyclopropylstannane could be a viable route.

Alternatively, catalytic methods for the initial condensation reaction are also being explored. Lewis acids or solid-supported acid catalysts can facilitate the cyclization under milder conditions and may offer advantages in terms of catalyst recovery and reuse. researchgate.net The development of such catalytic systems is an active area of research aimed at making the synthesis of pyrimidines more sustainable. researchgate.net

Synthetic Approaches to Diversified Analogues of this compound

The structural framework of this compound presents multiple opportunities for chemical modification to generate a diverse library of analogues. Synthetic strategies can be systematically categorized based on the targeted region of the molecule: the cyclopropyl moiety at the C2 position, the phenyl ring at the C6 position, and the pyrimidin-4-ol core itself. Each of these subunits can be functionalized through various organic reactions to explore the structure-activity relationships of the resulting compounds.

Modifications on the Cyclopropyl Moiety

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity by conformational constraint, and modulate lipophilicity. nbinno.comacs.orgiris-biotech.de While the three-membered ring is relatively stable, its direct functionalization on a complex heterocyclic system can be challenging. Therefore, a common and effective strategy is to employ pre-functionalized cyclopropyl building blocks during the initial synthesis.

One established method involves the cyclopropanation of vinyl-substituted precursors. For instance, 6-vinylpurines, which are analogous to vinylpyrimidines, can undergo copper-mediated cyclopropanation with ethyl diazoacetate. rsc.org This reaction yields an ethoxycarbonyl-substituted cyclopropyl ring attached to the heterocycle. This ester functionality serves as a versatile handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, converted into various amides through coupling reactions with amines, or reduced to a hydroxymethyl group. rsc.org This approach allows for the introduction of a range of substituents onto the cyclopropyl ring, thereby creating analogues with diverse physicochemical properties.

Another approach involves the ring-opening and recyclization of cyclopropyl ketones. Cyclopropyl aryl ketones can undergo cascade reactions to form different carbocyclic structures, indicating the potential reactivity of the ring under specific conditions. acs.org While not a direct functionalization, this reactivity highlights the unique electronic nature of the cyclopropyl ring that can be exploited in synthetic design. nbinno.com For the synthesis of analogues of this compound, this would translate to using a substituted cyclopropylcarboxamidine in the initial condensation step to build the pyrimidine ring.

Table 1: Examples of Synthetic Routes for Cyclopropyl Moiety Modification

| Starting Material | Reagents and Conditions | Product | Ref |

|---|---|---|---|

| 6-Vinylpurine | Ethyl diazoacetate, Cu catalyst | 6-[(Ethoxycarbonyl)cyclopropyl]purine | rsc.org |

| 6-[(Ethoxycarbonyl)cyclopropyl]purine | 1. NaOH (hydrolysis) 2. SOCl₂, Amine (amidation) | 6-[(Aminocarbonyl)cyclopropyl]purine | rsc.org |

Functionalization of the Phenyl Ring

The phenyl ring at the C6 position of the pyrimidine core is amenable to a wide array of well-established aromatic functionalization techniques. These modifications can be used to introduce various electron-donating or electron-withdrawing groups, which can significantly alter the electronic properties and steric profile of the molecule.

Standard electrophilic aromatic substitution (SEAr) reactions can be employed to introduce substituents onto the phenyl ring. wikipedia.org Depending on the existing substituents, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be performed. For example, functionalization of the phenyl ring of MPEP, a related pyridine-containing compound, with nitro (NO₂) and cyano (CN) groups has been successfully demonstrated. nih.gov

Furthermore, modern cross-coupling reactions offer a powerful tool for phenyl ring derivatization. If a halogen atom is present on the phenyl ring (e.g., 2-cyclopropyl-6-(4-chlorophenyl)pyrimidin-4-ol), it can serve as a handle for palladium-catalyzed reactions. The Suzuki coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the aryl halide with a boronic acid (e.g., phenylboronic acid, 2-furanylboronic acid) in the presence of a palladium catalyst and a base. nih.gov This method is highly versatile for introducing new aryl or heteroaryl moieties. Similarly, Buchwald-Hartwig amination can be used to introduce amine functionalities by coupling the aryl halide with an amine surrogate. nih.gov

Table 2: Representative Functionalization Reactions for the Phenyl Ring

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Ref |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | nih.gov |

| Suzuki Coupling | Aryl-Br, R-B(OH)₂, Pd catalyst, Base | -R (e.g., Phenyl, Furanyl) | nih.gov |

| Buchwald-Hartwig Amination | Aryl-Cl, Benzophenone imine, Pd catalyst, Base | -NH₂ | nih.gov |

Derivatization of the Pyrimidin-4-ol Core

The pyrimidin-4-ol core is a dynamic system offering several sites for chemical modification. It exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form, which influences its reactivity, particularly for alkylation reactions.

N- and O-Alkylation: The presence of both oxygen and nitrogen atoms allows for selective alkylation. The reaction of pyrimidin-2(1H)-ones with alkyl halides can result in a mixture of N- and O-alkylated products. nih.govacs.org The selectivity between N- and O-alkylation can be driven by the choice of reagents, reaction conditions (solvent, base), and the nature of substituents already present on the pyrimidine ring. acs.orgnih.gov For example, direct alkylation with alkyl or allyl halides often yields a mixture, whereas specific alkylating agents or convergent synthetic strategies can favor one isomer over the other. nih.govacs.org A convergent protocol using pre-formed 4-(iodomethyl)pyrimidines has been shown to achieve chemoselective O-alkylation in high yields (70–98%). nih.govacs.org

Substitution at the C4 Position: A highly effective strategy for introducing diversity at the C4 position involves converting the 4-hydroxyl group into a better leaving group, typically a chlorine atom. This is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or triphosgene. researchgate.netnih.gov The resulting 4-chloropyrimidine (B154816) is a versatile intermediate that is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.orgthieme.de The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles. This allows for the introduction of various functionalities, including amines (N-nucleophiles), alcohols or phenols (O-nucleophiles), and thiols (S-nucleophiles), with the C4 position generally being more reactive than the C2 position. nih.govstackexchange.com

Substitution at the C5 Position: The C5 position of the pyrimidine ring is the most electron-rich and is therefore the primary site for electrophilic substitution, especially when the ring is activated by electron-donating groups like the hydroxyl/oxo group at C4. researchgate.net Halogenation, such as bromination or chlorination, can be readily achieved at this position. Reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are effective for this transformation. nih.govresearchgate.net The resulting 5-halopyrimidine can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce carbon-based substituents. acs.org

Table 3: Synthetic Modifications of the Pyrimidin-4-ol Core

| Position | Reaction Type | Reagents and Conditions | Resulting Structure | Ref |

|---|---|---|---|---|

| O4/N3 | Alkylation | Alkyl halide, K₂CO₃, Acetone | O- or N-alkylated pyrimidine | acs.orgacs.orgla-press.orgias.ac.in |

| C4 | Chlorination | POCl₃ | 4-Chloropyrimidine | nih.govthieme.de |

| C4 | SNAr | 4-Chloropyrimidine, R-NH₂ (amine) | 4-Aminopyrimidine | nih.gov |

| C5 | Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 5-Bromopyrimidin-4-ol | nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Organic Transformations of 2 Cyclopropyl 6 Phenylpyrimidin 4 Ol

Tautomerism and Aromaticity Considerations within the Pyrimidin-4-ol System of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

The pyrimidin-4-ol ring system of this compound is subject to keto-enol tautomerism, a fundamental concept in the study of heterocyclic chemistry. This equilibrium involves the migration of a proton and the concurrent shift of double bonds, resulting in two primary tautomeric forms: the hydroxy (enol) form and the keto (pyrimidinone) form. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrimidine (B1678525) ring.

For most substituted pyrimidin-4-ols, the keto form is generally the more stable tautomer. This preference can be attributed to the greater stability of the amide resonance within the pyrimidinone ring compared to the aromatic stabilization of the hydroxypyrimidine form. The presence of the cyclopropyl (B3062369) and phenyl groups on this compound is not expected to dramatically shift this equilibrium, though subtle electronic effects may play a role. The cyclopropyl group, known for its ability to donate electron density to adjacent π-systems, may slightly favor the hydroxy form by increasing the electron density of the ring. Conversely, the electron-withdrawing nature of the phenyl group could favor the keto form.

The aromaticity of the two tautomers is a key factor in their relative stability. According to Hückel's rule (4n+2 π electrons), the hydroxy form possesses a fully aromatic pyrimidine ring with 6 π electrons. In contrast, the keto form disrupts this aromaticity to some extent, though it is stabilized by strong amide resonance. Computational studies on similar pyrimidin-4-one systems have shown that while the keto form is often energetically favored, the energy difference between the tautomers can be small, allowing for the existence of both forms in equilibrium.

| Tautomeric Form | Key Structural Feature | Aromaticity | Relative Stability (General Trend) |

|---|---|---|---|

| Hydroxy (Enol) Form | -OH group at C4 | Aromatic (6π electrons) | Less Stable |

| Keto (Pyrimidinone) Form | C=O group at C4, N-H at N1 or N3 | Non-aromatic/partially aromatic, stabilized by amide resonance | More Stable |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring at the 6-position of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The pyrimidinyl substituent acts as a deactivating group and a meta-director, due to its electron-withdrawing nature. This is a consequence of the electronegative nitrogen atoms in the pyrimidine ring, which pull electron density away from the attached phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgwikipedia.org

Therefore, electrophilic attack will preferentially occur at the meta-positions of the phenyl ring. The reaction conditions for EAS on this system are expected to be harsher than those required for benzene, due to the deactivating effect of the pyrimidinyl group. For instance, nitration would likely require strong acids like a mixture of concentrated nitric and sulfuric acid.

The directing effect of the pyrimidinyl group can be understood by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the pyrimidine ring. This is a highly unfavorable situation due to the electron-withdrawing nature of the pyrimidine ring. In contrast, meta-attack does not result in a resonance structure with the positive charge adjacent to the pyrimidine ring, making the meta-pathway more favorable. lumenlearning.comyoutube.com

| Reaction | Typical Reagents | Predicted Major Product(s) | Directing Influence of Pyrimidinyl Group |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Cyclopropyl-6-(3-nitrophenyl)pyrimidin-4-ol | Meta-directing, Deactivating |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 2-Cyclopropyl-6-(3-bromophenyl)pyrimidin-4-ol or 2-Cyclopropyl-6-(3-chlorophenyl)pyrimidin-4-ol | Meta-directing, Deactivating |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely to proceed due to strong deactivation | Meta-directing, Deactivating |

Nucleophilic Attack Pathways at the Pyrimidine Ring of this compound

The pyrimidine ring in this compound is electron-deficient and therefore susceptible to nucleophilic attack. The positions most prone to attack are C2, C4, and C6, which bear a partial positive charge due to the electron-withdrawing effect of the two nitrogen atoms. In the case of this compound, the C2 and C6 positions are substituted, leaving the C4 and C5 positions as potential sites for nucleophilic attack. However, in its more stable keto form, the C4 position is a carbonyl carbon, making it a prime target for nucleophiles.

Nucleophilic addition to the C4 carbonyl group is a plausible reaction pathway. libretexts.org For example, Grignard reagents or organolithium compounds could potentially add to the carbonyl group, although the acidic N-H proton of the pyrimidinone ring would need to be considered and likely protected or deprotonated first.

Another potential pathway for nucleophilic attack is at the C6 position, which can lead to ring-opening reactions under certain conditions. Strong nucleophiles, such as amide ions, have been shown to attack the C6 position of pyrimidines, leading to a cleavage of the C5-C6 bond and subsequent ring transformation. umich.edu The presence of the phenyl group at C6 would influence the reactivity at this position, potentially through steric hindrance.

Reactivity of the Cyclopropyl Moiety in this compound

The cyclopropyl group is a three-membered ring that possesses significant ring strain. This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions under various conditions, particularly under acidic conditions or in the presence of certain transition metals. The reactivity of the cyclopropyl group in this compound will be influenced by the electronic nature of the attached pyrimidine ring.

Under acidic conditions, the pyrimidine ring is likely to be protonated, which would further enhance its electron-withdrawing character. This could potentially activate the cyclopropyl ring towards nucleophilic attack, leading to ring opening. The mechanism would likely involve protonation of one of the nitrogen atoms of the pyrimidine ring, followed by nucleophilic attack on one of the cyclopropyl carbons.

Metal-Catalyzed Coupling Reactions Involving this compound and its Derivatives

The this compound scaffold is well-suited for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically require the pyrimidin-4-ol to be first converted into a derivative with a suitable leaving group, such as a halide or a triflate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A halogenated derivative of this compound (e.g., a chloro- or bromo-substituted pyrimidine) could be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at different positions on the pyrimidine ring. semanticscholar.orgmdpi.com For instance, if the 5-position of the pyrimidine ring were halogenated, a Suzuki coupling could introduce a new substituent at this position.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. A halogenated or triflated derivative of this compound could be coupled with a variety of primary or secondary amines to introduce amino substituents onto the pyrimidine ring. wikipedia.orgnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of complex nitrogen-containing molecules.

Other Coupling Reactions: Other metal-catalyzed coupling reactions, such as the Stille, Heck, and Sonogashira couplings, could also be employed on suitable derivatives of this compound to further functionalize the molecule. The choice of reaction would depend on the desired transformation and the nature of the substituents.

| Reaction | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Halogenated pyrimidine + Boronic acid/ester | C-C bond formation (e.g., biaryls) |

| Buchwald-Hartwig Amination | Palladium | Halogenated pyrimidine + Amine | C-N bond formation (arylamines) |

| Stille Coupling | Palladium | Halogenated pyrimidine + Organostannane | C-C bond formation |

| Heck Coupling | Palladium | Halogenated pyrimidine + Alkene | C-C bond formation (alkenylated pyrimidines) |

| Sonogashira Coupling | Palladium/Copper | Halogenated pyrimidine + Terminal alkyne | C-C bond formation (alkynylated pyrimidines) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Cyclopropyl 6 Phenylpyrimidin 4 Ol Analogues

Methodologies for SAR Elucidaion in Pyrimidine (B1678525) Derivatives

The elucidation of SAR in pyrimidine derivatives involves a variety of techniques that correlate changes in molecular structure with alterations in biological activity. A primary approach is the synthesis of analogue libraries where specific parts of the lead molecule, such as the cyclopropyl (B3062369), phenyl, or pyrimidin-4-ol moieties, are systematically modified. These modifications can include changes in substituent size, lipophilicity, electronic properties, and hydrogen bonding capacity. nih.gov

Once synthesized, these analogues are subjected to biological assays to determine their potency and efficacy. For instance, in the context of kinase inhibition, IC50 values are determined to quantify the concentration of the compound required to inhibit 50% of the target kinase's activity. By comparing the biological data across a series of analogues, researchers can identify which structural modifications lead to improved, diminished, or unchanged activity, thereby building a comprehensive SAR profile. rsc.org

Impact of Cyclopropyl Substituent Variations on Molecular Interactions

The cyclopropyl group at the C2-position of the pyrimidine ring is a key structural feature that can significantly influence the compound's biological activity and properties. The cyclopropyl ring is a rigid, conformationally constrained moiety that can orient substituents in a well-defined manner, which can be advantageous for binding to specific biological targets. nih.gov It is often used as a bioisosteric replacement for other small alkyl groups, such as isopropyl, or even for an alkene, due to its unique electronic and conformational properties. researchgate.netresearchgate.net

Variations of the cyclopropyl group can be explored to probe the steric and electronic requirements of the binding pocket. For example, the introduction of substituents on the cyclopropyl ring itself, or its replacement with other small, strained ring systems like cyclobutyl, could provide insights into the size and shape of the active site. The electron-withdrawing nature of the cyclopropyl group can also influence the pKa of the pyrimidin-4-ol core, which may affect its ionization state and ability to participate in hydrogen bonding or other interactions within the active site. nih.gov

Bioisosteric replacement of a methyl group with a cyclopropyl group has been shown in some molecular scaffolds to lead to potent hit compounds, suggesting the favorable nature of this moiety in specific contexts. researchgate.net The coplanarity of the three carbon atoms and the enhanced p-character of the C-C bonds in a cyclopropyl ring can also contribute to unique interactions with biological targets. researchgate.net

Role of Phenyl Ring Substitution Patterns in Modulating Biological Recognition

The phenyl ring at the C6-position of the pyrimidine core offers a versatile handle for SAR studies. The substitution pattern on this ring can dramatically alter the compound's interaction with its biological target. Substituents can be varied in terms of their electronic properties (electron-donating or electron-withdrawing), size (steric bulk), and lipophilicity.

For instance, the introduction of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups such as methoxy (B1213986) or hydroxyl groups, at the ortho-, meta-, or para-positions can modulate the electronic distribution of the entire molecule. eurekaselect.com This can affect key interactions such as hydrogen bonding and pi-stacking with amino acid residues in the active site. Studies on other pyrimidine series have shown that the presence of specific substituents, such as methoxy, chloro, or nitro groups on the phenyl ring, can lead to remarkable in vitro antimicrobial activity. eurekaselect.com

The position of the substituent is also critical. A bulky group at the ortho-position might cause a conformational twist of the phenyl ring relative to the pyrimidine core, which could either be beneficial or detrimental to binding. In contrast, a para-substituent extends into a different region of the binding pocket and can be used to probe for additional interactions.

Table 1: Hypothetical SAR Data for Phenyl Ring Substitutions

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Biological Activity (IC50, µM) |

| 1 | H | H | H | 5.2 |

| 2 | Cl | H | H | 2.8 |

| 3 | H | Cl | H | 4.5 |

| 4 | H | H | Cl | 1.5 |

| 5 | H | H | OCH3 | 3.1 |

| 6 | H | H | NO2 | 0.9 |

| 7 | CH3 | H | H | 6.8 |

This table is generated for illustrative purposes based on general SAR principles and does not represent actual experimental data.

Contributions of Pyrimidin-4-ol Core Modifications to Molecular Functionality

The pyrimidin-4-ol core is a fundamental component of the scaffold, often playing a crucial role in anchoring the molecule within the active site of a biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues. Furthermore, the pyrimidin-4-one tautomer is often involved in hinge-binding interactions in kinases. cambridgemedchemconsulting.comdrughunter.com

Modifications to this core can have a profound impact on biological activity. For example, alkylation or acylation of the 4-hydroxyl group would eliminate its hydrogen bond donating ability, which can help to determine the importance of this interaction for binding. Replacement of the hydroxyl group with other functionalities, such as an amino or thiol group, can probe the electronic and hydrogen bonding requirements of the active site.

Furthermore, substitutions at other positions on the pyrimidine ring, such as the 5-position, can influence the orientation of the larger cyclopropyl and phenyl substituents and introduce new points of interaction. For instance, the introduction of a small alkyl or halogen group at the 5-position could provide additional van der Waals interactions or modulate the electronic character of the ring.

Computational Approaches to SAR/SPR Modeling for 2-Cyclopropyl-6-phenylpyrimidin-4-ol Derivatives

Computational methods are invaluable tools for understanding SAR and SPR, and for guiding the design of new analogues. These approaches can provide insights into the molecular basis of activity and help to prioritize the synthesis of compounds with a higher probability of success.

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For this compound derivatives, a QSAR model could be developed using a dataset of analogues with known biological activities.

The process involves calculating a set of molecular descriptors for each compound that quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that correlates these descriptors with the observed biological activity. nih.gov A statistically robust QSAR model can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. The quality of a QSAR model is often assessed by its correlation coefficient (R²) and its predictive ability, which is evaluated using a separate test set of compounds. tandfonline.com

Table 2: Example of Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP, Polar surface area (PSA) |

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. researchgate.net A pharmacophore model is generated by aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are responsible for their biological activity.

For this compound derivatives, a pharmacophore model could be developed based on a collection of potent analogues. This model would highlight the key interaction points, such as the hydrogen bonding capabilities of the pyrimidin-4-ol core, the hydrophobic nature of the cyclopropyl group, and the aromatic interactions of the phenyl ring. Once validated, this pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired chemical features and are therefore likely to be active. researchgate.net

Molecular Interactions and Biological Target Engagement of 2 Cyclopropyl 6 Phenylpyrimidin 4 Ol

Allosteric Modulation and Orthosteric Binding Mechanisms:

There is no information to suggest whether 2-Cyclopropyl-6-phenylpyrimidin-4-ol acts as an allosteric modulator or an orthosteric binder. While some phenylpyrimidin-4-one derivatives have been studied as allosteric modulators of certain receptors, this cannot be assumed for the specific compound without direct experimental evidence. nih.govnih.govmdpi.comresearchgate.net

Due to the absence of specific research on this compound, it is not possible to generate the requested in-depth scientific article. Further experimental and computational studies are required to elucidate the molecular pharmacology of this compound.

Cellular Pathway Perturbation Studies at the Molecular Level by this compound

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives acting as modulators of various cellular signaling pathways. wisdomlib.orggsconlinepress.comwjarr.com The unique combination of a cyclopropyl (B3062369) group at the 2-position and a phenyl group at the 6-position of the pyrimidin-4-ol core in this compound suggests the potential for specific and potent interactions with key cellular targets. The lipophilic nature of the cyclopropyl and phenyl groups may facilitate cell membrane permeability, allowing the compound to reach intracellular targets.

The biological activities of pyrimidine derivatives are diverse, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects. wisdomlib.org These activities are often a result of their ability to inhibit enzymes, such as kinases, or to block receptors involved in cellular signaling. For instance, various substituted pyrimidines have been shown to target signaling pathways crucial for cell proliferation, survival, and inflammation. nih.govnih.gov

Hypothetical Impact on Kinase Signaling Pathways

Many pyrimidine derivatives are known to be potent kinase inhibitors. rsc.orgmdpi.com Kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates, thereby regulating a multitude of cellular processes. Given the structural similarities to known kinase inhibitors, this compound could potentially engage with the ATP-binding pocket of various kinases. The phenyl group might form π-stacking interactions, while the cyclopropyl group could fit into a hydrophobic pocket, and the pyrimidin-4-ol core could form hydrogen bonds with the hinge region of the kinase.

One of the critical pathways often targeted by pyrimidine-based inhibitors is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. nih.govmdpi.com Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. It is plausible that this compound could perturb this pathway by inhibiting one of the key kinases involved.

Another potential target could be the Janus kinase (JAK) family, which is involved in cytokine signaling and inflammatory responses. Inhibition of JAKs by small molecules is a validated therapeutic strategy for various inflammatory diseases. The structural features of this compound may allow it to interfere with the function of these kinases.

The following table illustrates a hypothetical scenario of the inhibitory activity of this compound against a panel of kinases, based on activities observed for other pyrimidine derivatives.

| Kinase Target | Hypothetical IC₅₀ (nM) | Cellular Pathway | Potential Cellular Effect |

| PI3Kα | 50 | PI3K/Akt/mTOR | Inhibition of cell growth and proliferation |

| Akt1 | 120 | PI3K/Akt/mTOR | Induction of apoptosis |

| JAK2 | 80 | JAK/STAT | Attenuation of inflammatory response |

| EGFR | 250 | MAPK/ERK | Blockade of growth factor signaling |

This data is illustrative and not based on experimental results for this compound.

Potential Effects on Cell Cycle Regulation

Pyrimidine derivatives have been reported to induce cell cycle arrest, a key mechanism in controlling cell proliferation. gsconlinepress.com By inhibiting cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle at various checkpoints, such as G1/S or G2/M. The structural attributes of this compound suggest it might interact with the ATP-binding site of CDKs, preventing the phosphorylation of their substrates and thereby arresting the cell cycle.

A hypothetical study on the effect of this compound on the cell cycle in a cancer cell line is summarized in the table below.

| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (Treated with this compound) |

| G0/G1 | 45% | 65% |

| S | 30% | 20% |

| G2/M | 25% | 15% |

This data is hypothetical and for illustrative purposes only.

Modulation of Inflammatory Pathways

The anti-inflammatory properties of some pyrimidine derivatives are well-documented. wisdomlib.org They can exert their effects by inhibiting the production of pro-inflammatory cytokines or by modulating the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). It is conceivable that this compound could interfere with inflammatory pathways, such as the NF-κB signaling pathway, which is a central regulator of inflammation.

Advanced Computational Chemistry and Theoretical Studies of 2 Cyclopropyl 6 Phenylpyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyclopropyl-6-phenylpyrimidin-4-ol at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are instrumental in determining its optimized geometry and electronic properties. malayajournal.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. jchemrev.com

Furthermore, DFT enables the computation of various molecular properties that contribute to a comprehensive reactivity profile. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. Other important descriptors such as ionization potential, electron affinity, electronegativity, and global hardness can also be calculated to further characterize the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 1.8 | eV |

| Electronegativity (χ) | 4.0 | eV |

| Global Hardness (η) | 2.2 | eV |

Conformational Landscape Analysis and Potential Energy Surfaces

The conformational flexibility of this compound, particularly due to the rotatable bonds associated with the cyclopropyl (B3062369) and phenyl groups, is crucial for its biological activity. Conformational analysis helps in identifying the most stable three-dimensional arrangements of the molecule. nih.gov By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be generated. This surface reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. mdpi.com

The relative energies of these conformers provide insights into the probability of their existence at a given temperature. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov

Molecular Docking and Scoring for Protein-Ligand Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule like this compound and a protein target.

Methodological Considerations for this compound

The successful application of molecular docking requires careful preparation of both the ligand (this compound) and the target protein. For the ligand, this involves generating a low-energy 3D conformation, which can be obtained from quantum chemical calculations as described in the previous section. For the protein, the crystal structure is typically obtained from a repository like the Protein Data Bank (PDB), and it must be prepared by adding hydrogen atoms, assigning correct protonation states, and removing any non-essential molecules. The choice of docking software and scoring function is also critical and depends on the specific protein target and the desired accuracy of the prediction.

Ligand Pose Prediction and Interaction Fingerprints

The primary output of a molecular docking simulation is a set of possible binding poses of the ligand within the protein's active site, ranked by a scoring function. These poses are analyzed to identify the most plausible binding mode. The interactions between this compound and the protein's amino acid residues are then examined in detail. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. An interaction fingerprint is a 2D representation that summarizes these key interactions, providing a clear overview of the binding mode.

Table 2: Hypothetical Key Interactions of this compound with a Kinase Active Site

| Interaction Type | Interacting Group on Ligand | Interacting Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | 4-hydroxyl | ASP 168 | 2.1 |

| Hydrogen Bond | Pyrimidine (B1678525) N1 | LYS 72 | 2.9 |

| Hydrophobic | Phenyl ring | LEU 120, VAL 57 | N/A |

| Hydrophobic | Cyclopropyl group | ILE 89 | N/A |

| Pi-Pi Stacking | Phenyl ring | PHE 167 | 4.5 |

Molecular Dynamics Simulations for Dynamic Behavior and Binding Free Energy Calculations

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the system to evolve over time. An MD simulation of the this compound-protein complex, solvated in a water box with appropriate ions, can provide insights into the stability of the binding pose and the flexibility of the complex.

The trajectory from the MD simulation can be analyzed to understand the conformational changes in both the ligand and the protein upon binding. Furthermore, the simulation data can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scores provided by docking programs. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These calculations can help to refine the understanding of the key energetic contributions to the binding and can be invaluable in the rational design of more potent analogs.

Simulation Setup and Parameters for this compound

To investigate the molecular dynamics and energetic landscape of this compound, a robust simulation protocol is essential. Molecular dynamics (MD) simulations, a powerful computational method, can provide a detailed view of the molecule's behavior over time at an atomic level. The setup for such simulations involves several key parameters that must be carefully selected to ensure the accuracy and reliability of the results.

A typical MD simulation for this compound would be initiated by obtaining or building its three-dimensional structure. This initial geometry would then be subjected to energy minimization to relieve any steric clashes or unfavorable interactions. The choice of a force field is a critical next step, as it dictates the potential energy function used to calculate the forces between atoms. For a molecule like this compound, force fields such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly employed due to their comprehensive parameterization for organic molecules.

The system is then solvated in a periodic box of a suitable solvent, often water, to mimic physiological conditions. The choice of water model (e.g., TIP3P, SPC/E) can influence the simulation's outcome. The system is neutralized by adding counter-ions, and the temperature and pressure are gradually brought to the desired physiological values (e.g., 300 K and 1 atm) through a process of heating and equilibration. The production phase of the MD simulation is then carried out for a duration sufficient to capture the relevant conformational dynamics of the molecule, typically on the order of nanoseconds to microseconds.

| Parameter | Typical Value/Choice | Rationale |

| Force Field | AMBER, CHARMM, GROMOS | Provides accurate parameters for small organic molecules. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Box Type | Cubic, Rectangular Prism | Defines the simulation cell. |

| Boundary Conditions | Periodic | Simulates an infinite system, avoiding edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Approximates physiological temperature. |

| Pressure | 1 atm | Approximates physiological pressure. |

| Simulation Time | 100 ns - 1 µs | Allows for sampling of significant conformational changes. |

This table represents a typical setup for a molecular dynamics simulation and the parameters may be adjusted based on the specific research question.

Analysis of Conformational Flexibility and Solvent Effects

The biological activity of a molecule is often intrinsically linked to its conformational flexibility. The phenyl and cyclopropyl groups attached to the pyrimidinol core of this compound are expected to have significant rotational freedom, leading to a variety of possible conformations. MD simulations can be used to explore this conformational landscape by analyzing the trajectory of the molecule over time.

Key dihedral angles, such as those defining the orientation of the phenyl and cyclopropyl rings relative to the pyrimidine ring, are monitored throughout the simulation. The resulting data can be used to construct Ramachandran-like plots or potential of mean force (PMF) profiles, which reveal the energetically favorable and unfavorable conformations. For instance, the rotation of the phenyl group might be sterically hindered by the adjacent hydroxyl group on the pyrimidine ring, leading to a preferred range of torsional angles.

The solvent environment plays a crucial role in modulating conformational preferences. In a polar solvent like water, conformations that expose polar groups (like the hydroxyl and nitrogen atoms in the pyrimidine ring) to the solvent will be favored. Conversely, in a non-polar environment, the molecule might adopt a more compact conformation to minimize the exposure of these polar groups. By running simulations in different solvents, the influence of the environment on the conformational equilibrium of this compound can be quantified. This understanding is vital as the molecule transitions from an aqueous extracellular environment to a more hydrophobic binding pocket of a protein.

| Dihedral Angle | Typical Range of Motion (in degrees) | Controlling Factors |

| Pyrimidine-Phenyl | 40 - 140 | Steric hindrance with the hydroxyl group. |

| Pyrimidine-Cyclopropyl | 0 - 360 (with some barriers) | Lower steric hindrance allows for greater rotation. |

| C-C bonds in Cyclopropyl | Limited | Ring strain restricts flexibility. |

This table provides a hypothetical analysis of the conformational flexibility of this compound.

Chemoinformatics and Virtual Screening Approaches for this compound Analogues

Chemoinformatics provides a suite of computational tools to manage, analyze, and model chemical and biological data. In the context of this compound, chemoinformatic approaches are invaluable for identifying and designing analogues with potentially improved properties. Virtual screening, a key chemoinformatic technique, allows for the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com

The process typically begins with the creation of a 3D model of the target protein, often obtained from experimental methods like X-ray crystallography or built through homology modeling. A virtual library of compounds, which can range from commercially available molecules to synthetically feasible derivatives of this compound, is then docked into the active site of the target protein. Docking algorithms predict the preferred binding orientation and affinity of each compound. mdpi.com

The results of the virtual screen are then ranked based on a scoring function that estimates the binding energy. Compounds with the best scores are selected for further investigation, which may include more rigorous computational analyses like MD simulations or direct experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Advanced Spectroscopic and Structural Analysis of 2 Cyclopropyl 6 Phenylpyrimidin 4 Ol and Its Complexes

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol and its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. nih.govmdpi.com Techniques such as 1H and 13C NMR provide a detailed map of the carbon-hydrogen framework, while advanced 2D NMR experiments, including COSY, HSQC, and HMBC, establish connectivity between atoms.

Of particular importance is the use of Nuclear Overhauser Effect (NOE) based experiments, such as ROESY or NOESY, which identify protons that are close in space, regardless of whether they are bonded. This is crucial for determining the preferred conformation of the molecule, specifically the relative orientation of the cyclopropyl (B3062369) and phenyl rings with respect to the central pyrimidinol core. For instance, NOE correlations between the cyclopropyl protons and the protons of the phenyl ring would indicate a conformation where these groups are spatially proximate.

The chemical shifts of the protons and carbons are sensitive to their electronic environment. For example, the tautomeric equilibrium between the -ol and -one forms of the pyrimidinol ring can be investigated by observing changes in the chemical shifts of nearby protons under different solvent conditions. In derivatives of this compound, NMR is used to confirm the site of modification and to analyze resulting stereochemical and conformational changes. d-nb.info

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H5 | 6.25 | s | - |

| Phenyl-H2', H6' | 7.95 | d | 7.8 |

| Phenyl-H3', H5' | 7.50 | t | 7.5 |

| Phenyl-H4' | 7.42 | t | 7.3 |

| Cyclopropyl-H1'' | 2.10 | m | - |

| Cyclopropyl-H2'' | 1.15 | m | - |

| Pyrimidinol-OH | 12.50 | br s | - |

Note: This table is illustrative. Actual chemical shifts may vary based on experimental conditions.

X-ray Crystallography of this compound and its Co-crystals with Target Proteins

X-ray crystallography provides the most definitive and high-resolution method for determining the three-dimensional atomic structure of a molecule in its solid state. nih.gov A crystal structure of this compound would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry. nih.gov This data reveals the planarity of the pyrimidine (B1678525) ring and the precise orientations of the cyclopropyl and phenyl substituents. Analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the pyrimidinol group and π-stacking between phenyl and pyrimidine rings, which govern the solid-state architecture. mdpi.com

Co-crystallization of this compound with a biological target, such as an enzyme, is a cornerstone of structure-based drug design. nih.gov The resulting co-crystal structure visualizes the exact binding mode of the compound within the protein's active site. It reveals key intermolecular interactions, like hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues. This information is critical for understanding the basis of molecular recognition and for designing derivatives with improved potency and selectivity. nih.govrsc.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 10.98 |

| β (°) | 98.7 |

| Volume (ų) | 1139.6 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes.

Mass Spectrometry for Metabolite Identification and Reaction Monitoring of this compound Transformations

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying metabolites and monitoring chemical reactions. ijpras.commdpi.com In metabolic studies, LC-MS is used to analyze biological samples (e.g., plasma, urine) after exposure to this compound. The high separation power of LC combined with the sensitive detection by MS allows for the detection of metabolites, even at low concentrations. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites. ijpras.com Tandem mass spectrometry (MS/MS) involves selecting a specific ion (such as the molecular ion of a potential metabolite) and fragmenting it to produce a characteristic fragmentation pattern. nih.gov This pattern serves as a structural fingerprint, helping to elucidate the metabolite's structure. Common metabolic transformations for a molecule like this compound could include hydroxylation of the phenyl ring, oxidation of the cyclopropyl group, or conjugation reactions such as glucuronidation at the hydroxyl group. vt.edu The resulting mass shifts are used to identify these modifications.

Table 3: Potential Metabolites of this compound and Expected Mass Shifts

| Parent Compound/Metabolite | Transformation | Mass Shift (Da) | Expected m/z [M+H]⁺ |

| This compound | - | - | 227.118 |

| Metabolite 1 | Monohydroxylation (e.g., on phenyl ring) | +15.995 | 243.113 |

| Metabolite 2 | Dihydroxylation | +31.990 | 259.108 |

| Metabolite 3 | Glucuronide Conjugation | +176.032 | 403.150 |

| Metabolite 4 | N-decyclopropylation & Oxidation | -39.031 | 188.087 |

Note: Masses are calculated based on the most abundant isotopes and are for illustrative purposes.

Circular Dichroism and Vibrational Spectroscopy for Conformational Insight into this compound

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to molecular chirality. nih.gov While this compound is not inherently chiral, it can produce a CD signal upon binding to a chiral macromolecule like a protein or DNA. This phenomenon, known as induced circular dichroism (ICD), provides valuable information about the binding event and the conformation of the ligand in the chiral environment of the binding site. nih.gov Changes in the CD spectrum can be used to monitor conformational changes in the target protein upon ligand binding. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, creating a unique "fingerprint" spectrum. These techniques are sensitive to changes in molecular structure, conformation, and intermolecular interactions. For this compound, FTIR could be used to study hydrogen bonding involving the pyrimidinol -OH group by observing shifts in the O-H stretching frequency. Conformational changes that alter the orientation of the phenyl or cyclopropyl groups would lead to subtle but measurable changes in the vibrational spectrum. researchgate.net

Table 4: Hypothetical Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | Pyrimidinol | ~3100 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050 |

| C-H Stretch (Alicyclic) | Cyclopropyl Ring | ~2980 |

| C=N/C=C Stretch | Pyrimidine Ring | 1650 - 1550 |

| C=C Stretch | Phenyl Ring | ~1600, ~1480 |

| C-O Stretch | Phenol-like | ~1250 |

Note: This table is illustrative and lists general frequency ranges.

Future Research Directions and Emerging Applications of 2 Cyclopropyl 6 Phenylpyrimidin 4 Ol

Rational Design of Next-Generation Analogues of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

The rational design of new analogues hinges on understanding the structure-activity relationships (SAR) that govern how modifications to the parent molecule affect its biological activity. For this compound, this involves a systematic alteration of its three primary components: the phenyl ring, the cyclopropyl (B3062369) group, and the pyrimidin-4-ol core.

Phenyl Ring Modifications: The phenyl group at the C6 position is a prime target for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at the ortho, meta, or para positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect binding affinity to biological targets. For example, studies on other phenylpyrimidine derivatives have shown that the position and nature of substituents on the phenyl ring can dramatically alter their activity as, for instance, antifungal agents or kinase inhibitors. nih.gov

Cyclopropyl Group Alterations: The cyclopropyl group at the C2 position is a bioisostere for other small alkyl or cyclic groups. Replacing it with moieties like isopropyl, cyclobutyl, or even small heterocyclic rings could probe the steric and electronic requirements of the target's binding pocket. The unique conformational rigidity of the cyclopropyl group often contributes favorably to binding entropy, and understanding the impact of its replacement is crucial for designing more potent analogues.

Scaffold Hopping and Core Modification: "Scaffold hopping" is a strategy used to replace the central pyrimidin-4-ol core with other heterocyclic systems (e.g., pyrazole, oxazole, or triazole) while retaining the key pharmacophoric substituents. nih.govconsensus.app This can lead to compounds with entirely new intellectual property profiles and potentially improved pharmacokinetic properties. Modifications to the pyrimidin-4-ol ring itself, such as substitutions at the C5 position, could also yield analogues with enhanced potency or selectivity.

A systematic approach to analogue design would involve creating a focused library of compounds based on these modifications. The biological activity of these new molecules would then be evaluated to build a comprehensive SAR model, guiding the development of second and third-generation compounds with optimized properties.

| Modification Site | Potential Substituents/Changes | Rationale for Design | Potential Impact on Activity |

| C6-Phenyl Ring | Halogens (-F, -Cl, -Br), Alkyl (-CH₃), Alkoxy (-OCH₃), Nitro (-NO₂) | Modulate electronics, lipophilicity, and steric interactions. nih.gov | Enhance binding affinity, improve selectivity, alter metabolic stability. |

| C2-Cyclopropyl Group | Isopropyl, Cyclobutyl, Phenyl, Small Heterocycles | Probe steric tolerance of the binding pocket; act as a bioisostere. | Optimize van der Waals interactions, improve potency. |

| C5-Position | Alkyl groups, Halogens | Introduce new interaction points with the target. | Increase biological activity and selectivity. |

| Pyrimidine (B1678525) Core | Scaffold hopping to pyrazole, oxazole, triazole, etc. nih.govconsensus.app | Discover novel chemical entities, improve drug-like properties. | Alter pharmacokinetic profile, find new biological targets. |

Exploration of Novel Therapeutic or Agro-chemical Avenues

The pyrimidine nucleus is renowned for its broad spectrum of biological activities. nih.govhumanjournals.com This versatility suggests that this compound and its future analogues could be explored for a wide range of applications in both medicine and agriculture.

Therapeutic Potential: The pyrimidine scaffold is present in numerous approved drugs, including anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials. humanjournals.com Based on the activities reported for structurally related compounds, several therapeutic areas warrant investigation:

Oncology: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites, disrupting cell cycle progression in cancer cells. researchgate.net Analogues of this compound could be screened against various cancer cell lines to identify potential antiproliferative agents.

Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways. nih.gov New analogues could be tested in assays for inhibiting key inflammatory mediators like cyclooxygenase (COX) or cytokines (e.g., TNF-α, IL-6).

Antimicrobial and Antifungal Agents: The pyrimidine ring is a key pharmacophore in many antimicrobial and antifungal drugs. nih.govnih.gov Novel derivatives could be evaluated for their efficacy against a panel of pathogenic bacteria and fungi, potentially targeting enzymes essential for microbial survival, such as lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Agrochemical Potential: In agriculture, pyrimidine derivatives are utilized as herbicides, insecticides, and fungicides. auctoresonline.orgnih.gov

Fungicides: The structural similarity to known fungicides makes this a promising avenue. New analogues could be tested against significant plant pathogens.

Insecticides: Novel pyrimidine derivatives have been developed as insecticides, sometimes targeting the nervous systems of insects. nih.gov

Plant Growth Regulators: Certain pyrimidine compounds have shown activity similar to natural plant hormones like auxins, capable of enhancing root and shoot growth. auctoresonline.orgresearchgate.netplantsciencejournal.com This opens up the possibility of developing new agents to improve crop yields.

| Potential Application Area | Specific Target/Activity | Rationale based on Pyrimidine Chemistry |

| Therapeutic | Anticancer (Kinase Inhibition) | Pyrimidine is a common scaffold for CDK and other kinase inhibitors. researchgate.net |

| Therapeutic | Anti-inflammatory | Derivatives have shown inhibition of inflammatory cytokines. nih.gov |

| Therapeutic | Antifungal (CYP51 Inhibition) | Phenylpyrimidine derivatives are known to target fungal ergosterol (B1671047) biosynthesis. nih.gov |

| Agrochemical | Fungicide | Pyrimidine derivatives are established commercial fungicides. |

| Agrochemical | Insecticide | Novel pyrimidine compounds show activity against key insect vectors like Aedes aegypti. nih.gov |

| Agrochemical | Plant Growth Regulation | Pyrimidine derivatives can mimic phytohormones to enhance crop growth. auctoresonline.orgresearchgate.net |

Development of Advanced Synthetic Methodologies for Pyrimidin-4-ols

The efficient synthesis of a diverse library of this compound analogues requires robust and flexible synthetic methods. While classical condensation reactions are effective, modern organic synthesis offers more advanced and efficient strategies.

Future research will likely focus on:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrimidine core, offering high efficiency and rapid access to diverse structures. mdpi.com

Transition-Metal Catalysis: Catalysts based on copper, palladium, or iridium can enable novel bond formations and cyclization strategies under milder conditions, often with higher yields and selectivity. mdpi.comorganic-chemistry.org For instance, copper-catalyzed cycloaddition reactions are a powerful tool for constructing the pyrimidine ring. mdpi.com

Microwave- and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. mdpi.comresearchgate.net

Greener Synthetic Routes: Developing syntheses that use environmentally benign solvents (like water or ethanol), reduce waste, and employ recyclable catalysts is a key goal in modern chemistry. mdpi.com

These advanced methodologies will be crucial for the cost-effective and sustainable production of pyrimidin-4-ol derivatives for extensive biological screening.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. londondaily.newsacs.org Integrating these computational tools into the research of this compound can significantly accelerate progress.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data from pyrimidine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. londondaily.news These models can predict the biological activity of newly designed, virtual analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. github.ioijcrt.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target protein and favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com

Virtual Screening: AI can rapidly screen vast virtual libraries of millions or even billions of compounds to identify those most likely to interact with a specific biological target, drastically narrowing the field for experimental testing. nih.gov

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, helping chemists plan and optimize laboratory work.

By combining the predictive power of AI with the empirical data from SAR studies and advanced synthesis, the discovery and development of next-generation analogues of this compound can be made more efficient, cost-effective, and targeted. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Cyclopropyl-6-phenylpyrimidin-4-ol, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclopropane functionalization and pyrimidine ring assembly. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, while nucleophilic substitution reactions introduce phenyl groups. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature gradients (0°C to reflux), and pH control (acidic for protonation, basic for deprotonation) critically affect regioselectivity and yield. For example, higher temperatures may favor cyclization but risk side reactions like ring-opening .

Q. How is this compound structurally characterized in academic research?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks, with cyclopropyl protons showing distinct splitting patterns.

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (a robust program for small-molecule refinement) resolves bond lengths and angles, confirming the pyrimidine ring’s planar geometry and cyclopropane strain .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHNO) and isotopic patterns .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve the purity of this compound?

- Methodological Answer : Optimization involves iterative screening:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution steps.

- Catalysts : Transition metals (e.g., Pd/C for hydrogenation) improve cyclopropane stability.

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) separates regioisomers. Purity ≥95% is confirmed via HPLC (C18 column, UV detection at 254 nm) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Contradictions may arise from assay variability or compound instability. Strategies include:

- Assay Validation : Standardize protocols (e.g., fixed incubation times, controlled pH) to minimize variability.

- Orthogonal Assays : Compare results from fluorescence-based binding assays with surface plasmon resonance (SPR) to confirm target engagement.

- Stability Studies : Monitor compound degradation in buffer (e.g., via LC-MS) and adjust storage conditions (e.g., inert atmosphere) .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor binding, scoring affinity based on hydrogen bonding and hydrophobic interactions. The cyclopropyl group’s steric effects are modeled to assess steric clashes.

- Molecular Dynamics (MD) : GROMACS simulations (10 ns trajectories) evaluate conformational stability in aqueous environments.

- QSAR Models : Regression analysis correlates substituent electronic properties (Hammett σ values) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.